2-Ethylhexyl acrylate

Description

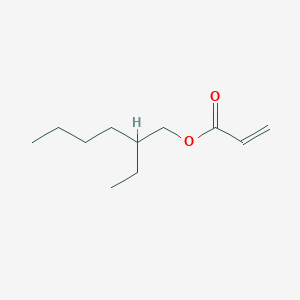

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-10(5-2)9-13-11(12)6-3/h6,10H,3-5,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXQRTZXKQZDDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2, Array | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-77-4 | |

| Record name | Poly(2-ethylhexyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025297 | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexyl acrylate appears as a clear colorless liquid with a pleasant odor. Less dense than water and insoluble in water. Vapors heavier than air. Flash point 180 °F. Used in making of paints and plastics., Liquid, Colorless liquid with a pleasant odor; [HSDB] Pale yellow liquid with a pleasant odor; [NTP], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquid with a pleasant odor. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

417 to 424 °F at 760 mmHg (NTP, 1992), 214-218 °C, Boiling point: 130 °C @ 50 mm Hg; conversion factor: 1 ppm = 7.52 mg/cu cm, 213.5 °C, 417-424 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

180 °F (NTP, 1992), 180 °F (82 °C) (open cup), 86 °C (closed cup), 82 °C o.c., 180 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), 100 mg/l @ 25 °C, Solubility in water: none | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.885 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.880 g/cu cm at 25 °C, Relative density (water = 1): 0.89, 0.885 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.35 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.35 (Air= 1), Relative vapor density (air = 1): 6.35, 6.35 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.01 mmHg at 68 °F (NTP, 1992), 0.17 [mmHg], 0.178 mm Hg @ 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 19, 0.01 mmHg | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1329 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

ACRYLIC ACID-0.009% BY WT (MAX); 2-ETHYL 4-METHYL PENTYL ACRYLATE-0.4% BY WT (MAX); WATER-0.05% BY WT (MAX) | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

103-11-7, 1322-13-0, 9003-77-4 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhexyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR49R9S6XG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-130 °F (NTP, 1992), -90 °C, -130 °F | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8674 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-ETHYLHEXYL ACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/826 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Ethylhexyl acrylate chemical structure and properties

An In-depth Technical Guide to 2-Ethylhexyl Acrylate (B77674)

This guide provides a comprehensive overview of 2-ethylhexyl acrylate (2-EHA), a key monomer in the polymer industry. It covers its chemical structure, physicochemical properties, synthesis, and common analytical techniques for characterization. This document is intended for researchers, scientists, and professionals in drug development and material science who require detailed technical information.

Chemical Structure and Identification

This compound is the ester of acrylic acid and 2-ethylhexanol. Its structure consists of a flexible 2-ethylhexyl group attached to a reactive acrylate moiety. This combination of a hydrophobic, bulky side chain and a polymerizable double bond defines its utility in polymer synthesis.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-ethylhexyl prop-2-enoate[1] |

| Synonyms | 2-Ethylhexyl 2-propenoate, Acrylic acid, 2-ethylhexyl ester[2][3] |

| CAS Number | 103-11-7[1] |

| Molecular Formula | C₁₁H₂₀O₂[1] |

| Molecular Weight | 184.28 g/mol [4][5][6] |

| SMILES | CCCCC(CC)COC(=O)C=C[1] |

| InChIKey | GOXQRTZXKQZDDN-UHFFFAOYSA-N[1] |

Physicochemical Properties

2-EHA is a clear, colorless liquid with a characteristic sweet or pleasant odor.[2][3][4] It is less dense than water and has very low solubility in water.[2][4] Its properties make it an excellent plasticizing co-monomer, imparting flexibility, water resistance, and good weatherability to polymers.[4][7]

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless liquid[1][4][5] |

| Odor | Pleasant, sweet, or musty odor[1][2][4][5] |

| Density | 0.885 g/cm³ at 20°C[1][4] |

| Boiling Point | 215–219 °C (419–426 °F)[1] |

| Melting Point | -90 °C (-130 °F)[1][5][8] |

| Flash Point | 82 °C (180 °F)[1][9] |

| Vapor Pressure | 0.178 mmHg at 25°C[2] |

| Water Solubility | Approx. 9.6 mg/L[4] |

| logP (Octanol/Water Partition Coefficient) | ~4[10] |

| Refractive Index | 1.434 – 1.437 at 20°C[8] |

| Viscosity | 1.75 mPa·s at 20°C[8] |

Synthesis and Purification

The primary industrial method for producing this compound is the direct esterification of acrylic acid with 2-ethylhexanol.[9] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[9] To prevent the highly reactive acrylate monomer from polymerizing during synthesis and purification, a polymerization inhibitor like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) is added.[1][9]

The general synthesis and purification workflow involves several key stages: esterification, neutralization, washing, and finally, fractional distillation to achieve high purity.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure for the laboratory synthesis of this compound based on common esterification methods.

-

Apparatus Setup : Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a heating mantle.

-

Charging Reactants : To the flask, add 2-ethylhexanol (1.0 eq), acrylic acid (1.1 eq), a suitable acid catalyst such as p-toluenesulfonic acid (0.02 eq), and a polymerization inhibitor like MEHQ (200 ppm). Add an azeotropic solvent like toluene (B28343) to facilitate water removal.

-

Esterification Reaction : Heat the mixture to reflux (typically 90-120°C). The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is near completion.

-

Cooling and Neutralization : Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Washing : Wash the organic layer sequentially with water and then with brine to remove any remaining salts and water-soluble impurities.

-

Drying and Filtration : Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. Filter the mixture to remove the drying agent.

-

Purification : Remove the toluene solvent using a rotary evaporator. The resulting crude this compound is then purified by vacuum distillation to separate it from unreacted 2-ethylhexanol and heavy byproducts, yielding the pure product.

Reactivity and Polymerization

The acrylate group in 2-EHA is highly susceptible to polymerization via free-radical mechanisms. This reaction can be initiated by heat, light, peroxides, or other contaminants.[1] Due to this high reactivity, 2-EHA is almost always stored and handled with a stabilizer.[8] It readily forms homopolymers and can be copolymerized with a wide range of other monomers, such as vinyl acetate, styrene, and other acrylates and methacrylates, to tailor the properties of the final polymer product.[7][8]

Polymer Characterization

Polymers derived from 2-EHA are typically characterized to determine their molecular weight, molecular weight distribution, and thermal properties, which are critical for their application performance.

Experimental Protocols for Polymer Analysis

GPC is used to determine the molecular weight averages (Mn, Mw) and the polydispersity index (Đ) of the polymer.

-

Sample Preparation : Prepare a dilute solution of the poly(2-EHA) sample (e.g., 1-2 mg/mL) in a suitable solvent, typically tetrahydrofuran (B95107) (THF). Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter.

-

Instrumentation : Use a GPC system equipped with a refractive index (RI) detector. The system should have a series of columns packed with porous gel beads suitable for the expected molecular weight range of the polymer.

-

Analysis : Inject the filtered sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through the columns.

-

Data Processing : Calibrate the system using polymer standards of known molecular weight (e.g., polystyrene standards). The molecular weight distribution of the sample is determined by comparing its elution time to the calibration curve.

DSC is used to measure the glass transition temperature (Tg), a critical property that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

-

Sample Preparation : Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrumentation : Place the sample pan and an empty reference pan into the DSC cell.

-

Analysis : Subject the sample to a controlled heat-cool-heat cycle under a nitrogen atmosphere. A typical cycle might be:

-

Heat from -80°C to 100°C at 10°C/min.

-

Cool from 100°C to -80°C at 10°C/min.

-

Heat again from -80°C to 100°C at 10°C/min.

-

-

Data Processing : The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.

Toxicological Profile and Metabolic Pathway

For professionals in drug development, understanding the toxicological profile of monomers like 2-EHA is crucial, especially when they are used in medical devices or drug delivery systems. 2-EHA is classified as a skin and eye irritant and a skin sensitizer.[4] The mechanism of toxicity and detoxification is important. Like many electrophilic compounds, 2-EHA can be detoxified in the body through conjugation with glutathione (B108866) (GSH), a critical cellular antioxidant. This reaction is often catalyzed by glutathione S-transferase (GST) enzymes. The resulting conjugate is then typically processed through the mercapturic acid pathway for excretion. Depletion of cellular GSH can lead to oxidative stress and cellular damage.

Applications

The primary use of this compound is as a monomer in the production of polymers and copolymers.[9] Its ability to lower the glass transition temperature and increase flexibility makes it a critical component in:

-

Pressure-Sensitive Adhesives : It is a major base monomer for acrylic adhesives used in tapes and labels.[9]

-

Paints and Coatings : Used in latex paint formulations to improve flexibility and durability.[4][9]

-

Textile and Leather Finishes : Imparts softness and water resistance.[4][9]

-

Plastics and Sealants : Acts as a plasticizing agent.[4][11]

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. This compound, Toxicological Evaluation and Limit Values for 2-Ethylhexyl acrylate, Propylene carbonate, Quaternary ammonium compounds, Triglycidyl isocyanurate,and Tripropyleneglycol diacrylate [www2.mst.dk]

- 3. www2.mst.dk [www2.mst.dk]

- 4. ashland.com [ashland.com]

- 5. scribd.com [scribd.com]

- 6. umpir.ump.edu.my [umpir.ump.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. epluschemical.com [epluschemical.com]

- 9. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. data.ntsb.gov [data.ntsb.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethylhexyl Acrylate from Acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Ethylhexyl Acrylate (B77674) (2-EHA), a key monomer in the production of a wide array of polymers used in adhesives, coatings, and textiles. This document details the prevalent synthesis methodologies, focusing on the direct esterification of acrylic acid with 2-ethylhexanol, and offers in-depth experimental protocols, quantitative data analysis, and visualizations of the core processes.

Introduction

2-Ethylhexyl acrylate is a crucial industrial chemical valued for its role as a plasticizing co-monomer in the manufacturing of resins for pressure-sensitive adhesives, latex paints, and coatings for textiles and paper.[1] The principal method for its production is the direct acid-catalyzed esterification of acrylic acid with 2-ethylhexanol.[1] This guide will explore this synthesis route, covering reaction kinetics, catalytic systems, and purification strategies.

Reaction Mechanism and Kinetics

The synthesis of 2-EHA from acrylic acid and 2-ethylhexanol is a reversible esterification reaction. The reaction is typically catalyzed by a strong acid, which protonates the carbonyl oxygen of the acrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of 2-ethylhexanol. The subsequent elimination of a water molecule yields the this compound ester. To drive the reaction towards the product side, water is continuously removed from the reaction mixture, often through azeotropic distillation.[2]

The kinetics of this esterification have been studied using various catalysts. For heterogeneous catalysts, such as ion-exchange resins, the reaction rate is often described by the Eley-Rideal (ER) or Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic models.[3] One study found the Eley-Rideal model to best correlate the production rate of 2-EHA, indicating a mechanism where one reactant adsorbs onto the catalyst surface and reacts with the other reactant in the bulk phase.[3] The endothermic nature of the reaction is indicated by an increase in the equilibrium constant with temperature.[3]

Catalytic Systems

A variety of acid catalysts are employed in the industrial production of 2-EHA. The choice of catalyst significantly impacts reaction rate, selectivity, and the complexity of the downstream purification process.

Homogeneous Catalysts:

-

Sulfuric Acid (H₂SO₄): A common and effective catalyst for this esterification. However, its use leads to challenges such as corrosion, the formation of byproducts like 2-ethylhexyl hydrogensulfate, and difficulties in catalyst removal and disposal.[4]

-

p-Toluenesulfonic Acid (p-TsOH): Another widely used homogeneous catalyst that offers similar catalytic activity to sulfuric acid.[5]

Heterogeneous Catalysts:

-

Ion-Exchange Resins (e.g., Amberlyst, DIAION): These solid acid catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced corrosion, and the potential for catalyst recycling.[3] Studies have shown high yields can be achieved using resins like Amberlyst 15 and DIAION PK208.[3] For instance, Amberlyst 70 has been effectively used in fixed-bed reactors for continuous production.[3][6]

The following table summarizes the performance of different catalysts under various reaction conditions.

| Catalyst | Reactant Molar Ratio (AA:2-EH) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Sulfuric Acid | 1:1.11 | 2.09 wt% | 90 | Not Specified | >90 (inferred) | Patent Data |

| DIAION PK208 | 1:3 | 10 wt% | 115 | 4 | 41 | [3] |

| Amberlyst 15 | 1:3 | 10 wt% | 115 | >8 | 70 | [3] |

| Sulfated Ferum Promoted Zirconia | 1:3 | 1.5 wt% | 90 | 8 | 77.22 |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-EHA using both homogeneous and heterogeneous catalysts.

Protocol 1: Synthesis using Sulfuric Acid (Homogeneous Catalyst)

This protocol is adapted from a patented industrial process.

Materials:

-

Acrylic Acid (AA)

-

2-Ethylhexanol (2-EH)

-

94% Sulfuric Acid (H₂SO₄)

-

Phenothiazine (B1677639) (polymerization inhibitor)

-

Sodium Hydroxide (B78521) (NaOH) solution (for neutralization)

-

Water (for washing)

Equipment:

-

Stirred reactor equipped with a distillation setup for azeotropic water removal

-

Separatory funnel

-

Distillation apparatus for fractional distillation

Procedure:

-

Reaction Setup: Charge the stirred reactor with acrylic acid (e.g., 466.3 parts by weight) and 2-ethylhexanol (e.g., 520 parts by weight). Add a polymerization inhibitor such as phenothiazine (e.g., 0.7 parts by weight).

-

Catalyst Addition: Carefully add 94% sulfuric acid (e.g., 9.76 parts by weight) to the reaction mixture while stirring.

-

Esterification: Heat the mixture to 90°C under reduced pressure. Continuously remove the water formed during the reaction as an azeotrope with 2-ethylhexanol using the distillation setup. This shifts the reaction equilibrium towards the formation of this compound.

-

Work-up and Neutralization: After the reaction is complete (as determined by monitoring the removal of water or by analytical methods like GC), cool the crude reaction mixture. The mixture will contain this compound, unreacted 2-ethylhexanol and acrylic acid, sulfuric acid, and byproducts like 2-ethylhexyl hydrogensulfate.[4] Neutralize the acidic components by washing with a sodium hydroxide solution.

-

Purification:

-

Separate the organic phase from the aqueous phase.

-

Wash the organic phase with water to remove any remaining salts and impurities.[4]

-

Perform a multi-stage fractional distillation under vacuum to purify the this compound.[4]

-

The first distillation column removes unreacted acrylic acid and 2-ethylhexanol at the top, which can be recycled.[4]

-

The bottom product from the first column is fed to a second distillation column where pure this compound is obtained as the top product, free from heavy byproducts.[4] A purity of over 99.5% can be achieved.[1]

-

-

Protocol 2: Synthesis using Ion-Exchange Resin (Heterogeneous Catalyst)

This protocol is based on kinetic studies using solid acid catalysts.

Materials:

-

Acrylic Acid (AA)

-

2-Ethylhexanol (2-EH)

-

Ion-Exchange Resin (e.g., Amberlyst 15 or DIAION PK208)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether)

Equipment:

-

Batch reactor with a mechanical stirrer and a condenser

-

Heating mantle with temperature control

-

Filtration apparatus

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Catalyst Preparation: If necessary, pre-treat the ion-exchange resin according to the manufacturer's instructions.

-

Reaction Setup: In a batch reactor, combine acrylic acid, 2-ethylhexanol (e.g., in a 1:3 molar ratio), the ion-exchange resin (e.g., 10 wt% of the total reactants), and a polymerization inhibitor.

-

Esterification: Heat the reaction mixture to the desired temperature (e.g., 115°C) with constant stirring. Monitor the progress of the reaction by taking samples periodically and analyzing them using Gas Chromatography (GC).

-

Catalyst Removal: Upon completion of the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed and potentially reused.

-

Purification:

-

Remove the excess 2-ethylhexanol and any unreacted acrylic acid from the filtrate using a rotary evaporator under reduced pressure.

-

Further purify the resulting crude this compound by fractional distillation under vacuum to achieve high purity.

-

Process Visualization

The following diagrams illustrate the key aspects of 2-EHA synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: General experimental workflow for 2-EHA synthesis and purification.

Caption: Logical relationship of key parameters affecting 2-EHA synthesis.

Conclusion

The synthesis of this compound from acrylic acid and 2-ethylhexanol is a well-established industrial process. While homogeneous catalysts like sulfuric acid are effective, the use of heterogeneous catalysts such as ion-exchange resins is gaining prominence due to their environmental and process advantages. The optimization of reaction conditions, including temperature, reactant molar ratio, and catalyst loading, is crucial for achieving high yields and purity. The purification of the final product through a multi-stage distillation process is a critical step in obtaining the high-purity monomer required for polymerization applications. This guide provides a foundational understanding and practical protocols for researchers and professionals working in this field.

References

- 1. This compound - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epluschemical.com [epluschemical.com]

- 3. researchgate.net [researchgate.net]

- 4. DE60205422T2 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. cdn.intratec.us [cdn.intratec.us]

- 6. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Free Radical Polymerization of 2-Ethylhexyl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the free radical polymerization of 2-Ethylhexyl acrylate (B77674) (2-EHA), a key monomer in the synthesis of a wide range of polymers with significant applications in adhesives, coatings, and specialty materials. The document details the core reaction mechanism, presents relevant kinetic data, and outlines experimental protocols.

The Core Mechanism: A Three-Step Process

The free radical polymerization of 2-Ethylhexyl acrylate, like other vinyl monomers, proceeds through a chain reaction mechanism involving three fundamental steps: initiation, propagation, and termination.[1]

Initiation

The process begins with the generation of free radicals from an initiator molecule. Common initiators for this process are organic peroxides, such as benzoyl peroxide (BPO), or azo compounds, like 2,2'-azobis(2-cyanopropane) (AIBN). These initiators decompose upon heating or irradiation to yield highly reactive free radicals.[2]

The resulting free radical (I•) then attacks the carbon-carbon double bond of a 2-EHA monomer molecule, forming a new, larger radical. This new radical is the first monomer radical and marks the beginning of the polymer chain.[3]

Propagation

The newly formed monomer radical is highly reactive and rapidly adds to another 2-EHA monomer molecule. This process, known as propagation, is the chain-building step and is repeated numerous times, leading to the formation of a long polymer chain radical.[3] The propagation rate is a critical factor influencing the overall polymerization kinetics and the final molecular weight of the polymer.

Termination

The growth of the polymer chain ceases through a termination step, where two growing polymer radicals react with each other to form a stable, non-reactive polymer molecule. Termination can occur through two primary mechanisms:

-

Combination (or Recombination): Two growing polymer chain radicals combine to form a single, longer polymer chain.[1]

-

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in the formation of two polymer chains: one with a saturated end and another with an unsaturated end.[1]

Beyond these fundamental steps, side reactions such as chain transfer to the monomer, polymer, or solvent, and intramolecular chain transfer (backbiting) can also occur.[3][4] These side reactions can influence the molecular weight, polydispersity, and branching of the final poly(this compound).[4]

Quantitative Data Summary

The following tables summarize key quantitative data related to the free radical polymerization of 2-EHA.

Table 1: Experimental Conditions and Results for Free Radical Polymerization of 2-EHA

| Initiator | Solvent | Temperature (°C) | Monomer Concentration | Conversion (%) | Mn ( g/mol ) | PDI | Reference |

| Benzoyl Peroxide (BPO) | Bulk | 90 | - | 95 | 115,000 | 3.45 | [4] |

| Benzoyl Peroxide (BPO) | Toluene (B28343) | 90 | - | 92 | 125,000 | 2.85 | [4] |

| 2,2'-azobis(2-cyanopropane) | Cyclohexane | 70 | Various | Up to ~90 | - | - | [5] |

Mn = Number-average molecular weight; PDI = Polydispersity Index

Table 2: Kinetic Parameters for the Polymerization of 2-EHA

| Parameter | Value | Conditions | Reference |

| Propagation Rate Coefficient (kp) | Arrhenius Relationship: kp,EHA = 1.66 x 107 exp(-19,500/RT) [L mol-1 s-1] | Bulk polymerization, temperature range 20 to 80 °C | [3] |

| Heat of Polymerization | 79.34 cal/g | - | [6] |

R is the ideal gas constant.

Experimental Protocols

This section provides a generalized experimental protocol for the free radical polymerization of 2-EHA in solution.

Objective: To synthesize poly(this compound) via free radical solution polymerization.

Materials:

-

This compound (2-EHA), inhibitor removed

-

Toluene, anhydrous

-

Benzoyl peroxide (BPO), recrystallized

-

Nitrogen gas, high purity

-

Round-bottom flask with a magnetic stirrer

-

Condenser

-

Heating mantle with temperature controller

-

Nitrogen inlet/outlet

Procedure:

-

Monomer Purification: The inhibitor in 2-EHA is removed by passing it through a column of basic alumina.[4]

-

Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet is assembled.

-

Charging the Reactor: The flask is charged with 100 mL of toluene and 50 g of purified 2-EHA.

-

Inert Atmosphere: The reaction mixture is purged with nitrogen for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Initiator Addition: 0.5 g of recrystallized benzoyl peroxide is added to the reaction mixture.

-

Polymerization: The reaction mixture is heated to 90 °C under a continuous nitrogen blanket and stirred vigorously. The polymerization is allowed to proceed for a specified time (e.g., 4 hours).

-

Termination and Precipitation: After the desired reaction time, the flask is cooled to room temperature. The resulting polymer is precipitated by slowly pouring the viscous solution into an excess of cold methanol with constant stirring.

-

Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in methanol to remove any unreacted monomer and initiator fragments. This step is repeated twice.

-

Drying: The purified poly(this compound) is dried in a vacuum oven at 60 °C until a constant weight is achieved.

-

Characterization: The molecular weight (Mn) and polydispersity index (PDI) of the polymer can be determined by Gel Permeation Chromatography (GPC).

Visualizing the Mechanism

The following diagrams, generated using the DOT language, illustrate the core steps of the free radical polymerization of 2-EHA.

Caption: Initiation of 2-EHA polymerization.

Caption: Propagation step in 2-EHA polymerization.

Caption: Termination mechanisms in 2-EHA polymerization.

References

An In-depth Technical Guide on the Glass Transition Temperature (Tg) of Poly(2-Ethylhexyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(2-Ethylhexyl acrylate) (PEHA), a critical parameter influencing its physicochemical properties and applications, particularly in the pharmaceutical and materials science fields. This document details the experimental methodologies for Tg determination, presents a summary of reported Tg values, and outlines the key factors that affect this thermal transition.

Introduction to the Glass Transition Temperature

The glass transition temperature (Tg) is a fundamental property of amorphous and semi-crystalline polymers. It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[1] This transition is not a true phase transition in the thermodynamic sense (like melting) but is a kinetic phenomenon that corresponds to the onset of large-scale segmental motion of the polymer chains.[1] The Tg is a critical parameter as it dictates the material's mechanical properties, such as modulus and flexibility, and is therefore essential for defining the processing and end-use temperature range of a polymeric material.

Poly(this compound) is a widely used polymer known for its low glass transition temperature, which imparts excellent flexibility and adhesive properties at room and sub-ambient temperatures. These characteristics make it a valuable component in pressure-sensitive adhesives, coatings, and as a plasticizer in various formulations.

Quantitative Data on the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) has been reported in the literature, with values varying depending on the measurement technique, experimental conditions, and the specific characteristics of the polymer sample. A summary of these values is presented in the table below.

| Glass Transition Temperature (°C) | Measurement Method | Noteworthy Conditions/Comments |

| -70 | Not Specified | Value for the homopolymer.[2] |

| -65 | Not Specified | Characterized as a very low Tg with good film-forming properties.[3][4] |

| -43.7 to -37.6 | Differential Scanning Calorimetry (DSC) | The Tg increased with the addition of a macroinitiator concentration in a copolymer.[3] |

Experimental Protocols for Tg Determination

The most common techniques for determining the Tg of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA). Both methods are highly sensitive to the changes in polymer properties that occur at the glass transition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] The glass transition is observed as a step-like change in the heat capacity of the material.[5][6]

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the poly(this compound) sample into a standard aluminum DSC pan.[7][8] For liquid or viscous samples, ensure the sample covers the bottom of the pan to maximize thermal contact.

-

The sample should be spread uniformly to ensure even heat transfer.[8]

-

Seal the pan hermetically if the sample is volatile or may lose moisture. For non-volatile samples, a standard crimped lid is sufficient.[7]

-

Prepare an identical empty pan to be used as a reference. The mass of the sample and reference pans should be matched as closely as possible.[7]

3.1.2. DSC Experimental Procedure (based on ASTM D3418/D7426)

-

Place the prepared sample and reference pans into the DSC cell.

-

Equilibrate the system at a temperature well below the expected Tg of PEHA, for example, at -100°C.

-

Ramp the temperature at a controlled heating rate, typically 10°C/min or 20°C/min, to a temperature well above the glass transition, for instance, 50°C.[9][10]

-

A "heat-cool-heat" cycle is often employed to erase the thermal history of the sample. The first heating scan reveals the thermal history, while the Tg is typically determined from the second heating scan.

-

The experiment is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

3.1.3. Data Analysis

The glass transition temperature is determined from the resulting heat flow versus temperature curve. The most common method is to report the midpoint of the transition, which is the temperature at which the heat capacity change is half-complete.[1] Other reported values include the onset temperature of the transition.[1]

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique for determining the Tg by measuring the mechanical response of a material to a small, oscillating stress as a function of temperature.[12] The glass transition is characterized by a significant drop in the storage modulus (E') and a peak in the loss modulus (E'') and tan delta (the ratio of loss modulus to storage modulus).[13]

3.2.1. Sample Preparation

-

Prepare a rectangular specimen of the poly(this compound) sample. Typical dimensions for a film in tension mode are approximately 20-30 mm in length, 5-10 mm in width, and 0.1-1.0 mm in thickness.[14]

-

Ensure the sample has a uniform thickness and smooth, parallel edges.

-

For very soft or liquid PEHA samples, a specialized sample preparation technique, such as impregnating a glass fiber braid, may be necessary.

3.2.2. DMA Experimental Procedure (based on ASTM D7028)

-

Mount the prepared specimen in the appropriate fixture of the DMA instrument (e.g., tension, dual cantilever, or 3-point bending).[14][15]

-

Apply a small oscillatory strain at a fixed frequency, typically 1 Hz.[3][16]

-

Equilibrate the sample at a temperature below the expected Tg (e.g., -120°C).

-

Ramp the temperature at a controlled rate, typically 2-5°C/min, through the glass transition region to a temperature above the transition.[16][17]

-

The experiment is usually conducted in a controlled atmosphere, such as nitrogen.

3.2.3. Data Analysis

The Tg can be determined from the DMA data in several ways:

-

The peak of the tan delta curve: This is the most commonly reported value for Tg from DMA.[18]

-

The peak of the loss modulus (E'') curve: This represents the temperature of maximum energy dissipation.

-

The onset of the drop in the storage modulus (E') curve: This indicates the beginning of the softening of the material.

It is crucial to report which definition of Tg is being used, as the values obtained from these three methods can differ.

Visualizations

Experimental Workflow for Tg Determination by DSC

Caption: Workflow for DSC analysis of PEHA Tg.

Experimental Workflow for Tg Determination by DMA

Caption: Workflow for DMA analysis of PEHA Tg.

Factors Influencing the Glass Transition Temperature of PEHA

Caption: Key factors affecting the Tg of PEHA.

Conclusion

The glass transition temperature of poly(this compound) is a key parameter that defines its material properties and suitability for various applications. As demonstrated, the reported Tg values for PEHA are consistently in the sub-zero range, confirming its inherent flexibility. For accurate and reproducible Tg determination, standardized methods such as DSC and DMA should be employed with careful attention to experimental parameters and sample preparation. This guide provides the foundational knowledge and detailed protocols necessary for researchers, scientists, and drug development professionals to confidently measure and interpret the glass transition temperature of poly(this compound).

References

- 1. thermalsupport.com [thermalsupport.com]

- 2. labsinus.com [labsinus.com]

- 3. matestlabs.com [matestlabs.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. store.astm.org [store.astm.org]

- 6. dl.astm.org [dl.astm.org]

- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 10. researchgate.net [researchgate.net]

- 11. mt.com [mt.com]

- 12. infinitalab.com [infinitalab.com]

- 13. eag.com [eag.com]

- 14. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. pbipolymer.com [pbipolymer.com]

- 16. electronics.org [electronics.org]

- 17. Preparation, Thermal, and Thermo-Mechanical Characterization of Polymeric Blends Based on Di(meth)acrylate Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog [polymerinnovationblog.com]

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Ethylhexyl Acrylate (2-EHA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl acrylate (B77674) (2-EHA) is an important industrial monomer, an ester of acrylic acid and 2-ethylhexanol.[1] It is a colorless liquid with a characteristic sweet odor, widely utilized in the synthesis of a variety of polymers and copolymers.[1][2] Its unique properties, such as imparting flexibility, adhesion, and weather resistance, make it a critical component in the manufacturing of pressure-sensitive adhesives, coatings, paints, inks, and textiles.[1][3] This technical guide provides an in-depth overview of the core physical and chemical properties of 2-EHA, along with detailed experimental protocols for their determination and visualizations of key chemical processes.

Physical Properties

The physical characteristics of 2-EHA are crucial for its handling, storage, and application in various formulations. A summary of these properties is presented in the tables below.

General and Thermal Properties

| Property | Value | Units |

| Molecular Formula | C₁₁H₂₀O₂ | - |

| Molecular Weight | 184.28 | g/mol |

| Appearance | Clear, colorless liquid | - |

| Odor | Pleasant, sweet | - |

| Boiling Point | 215 - 219 | °C |

| Melting Point | -90 | °C |

| Flash Point (Open Cup) | 92 | °C |

| Flash Point (Closed Cup) | 82 - 87 | °C |

| Autoignition Temperature | 252 | °C |

Density, Viscosity, and Optical Properties

| Property | Value | Units |

| Density (at 20°C) | 0.885 | g/cm³ |

| Viscosity (at 20°C) | 1.75 | mPa·s |

| Viscosity (at 0°C) | 2.79 | mPa·s |

| Refractive Index (at 20°C) | 1.434 - 1.437 | - |

Solubility and Vapor Properties

| Property | Value | Units |

| Solubility in Water | 9.6 | mg/L |

| Solubility of Water in Ester | 15 | mg/L |

| Vapor Pressure (at 20°C) | 0.016 | kPa |

| Vapor Pressure (at 50°C) | 0.133 | kPa |

| Vapor Density (air=1) | 6.4 | - |

Chemical Properties and Reactivity

2-EHA is a reactive monomer that readily undergoes polymerization.[1] This reactivity is central to its industrial applications but also necessitates careful handling and storage.

-

Polymerization: 2-EHA can polymerize via free-radical mechanisms, initiated by heat, light, or peroxides.[4] This process is highly exothermic. To prevent spontaneous polymerization during storage, inhibitors such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ) are added.[2][3] It is crucial to store 2-EHA under an air atmosphere, as oxygen is required for the stabilizer to function effectively.[5]

-

Copolymerization: It can be copolymerized with a wide range of other monomers, including acrylic acid and its esters, methacrylates, acrylonitrile, styrene, vinyl acetate, and butadiene, to create polymers with tailored properties.[5]

-

Incompatibilities: 2-EHA is incompatible with strong oxidizing agents, with which it can react violently.[4]

-

Hazardous Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[6]

Experimental Protocols

The following sections detail representative methodologies for determining the key physical properties of 2-EHA, based on standard testing methods.

Determination of Kinematic Viscosity (Representative Method based on ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus: Calibrated glass capillary viscometer, temperature-controlled bath, stopwatch.

-

Procedure:

-

Select a clean, dry calibrated viscometer of a size that will result in a flow time of not less than 200 seconds.

-

Charge the viscometer with the 2-EHA sample in the manner dictated by the design of the instrument.

-

Place the charged viscometer into the temperature-controlled bath set at the desired temperature (e.g., 20°C). Allow at least 10 minutes for the sample to reach thermal equilibrium.

-

Using suction, draw the liquid up into the timing bulb of the viscometer.

-

Release the vacuum and allow the sample to flow freely down the capillary.